molecular formula C13H10N2 B8360983 2-phenyl-2-pyridin-4-ylacetonitrile CAS No. 5005-38-9

2-phenyl-2-pyridin-4-ylacetonitrile

Cat. No.: B8360983
CAS No.: 5005-38-9
M. Wt: 194.23 g/mol
InChI Key: YEDKAQGUIMBQLL-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyridin-4-ylacetonitrile is a nitrile-based organic compound characterized by two aromatic substituents—a phenyl group (C₆H₅) and a pyridin-4-yl group (C₅H₄N)—attached to the same carbon atom adjacent to the nitrile (CN) functionality. Its molecular formula is C₁₃H₉N₂, with a molecular weight of 193.23 g/mol.

Properties

CAS No.

5005-38-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-phenyl-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C13H10N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-9,13H

InChI Key

YEDKAQGUIMBQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Spectroscopic Confirmation

1H^1H-NMR (400 MHz, CDCl3_3) consistently shows:

  • δ 4.136 (s, 2H): Methylene protons adjacent to the nitrile group.

  • δ 7.086–7.101 (d, 2H) and δ 8.257–8.396 (d, 2H): Aromatic protons from the pyridine and phenyl rings.

Chromatographic Purity

TLC (n-hexane:ethyl acetate, 4:1) confirms reaction completion, while preparative thin-layer chromatography (PTLC) with hexane/EtOAc (4:1) achieves >95% purity.

Alternative Methodologies and Innovations

Metal-Free Annulation Reactions

Recent advances in metal-free synthesis of heterocycles, such as indolizines, suggest potential for adapting cascade reactions to nitrile derivatives. However, direct application to 2-phenyl-2-pyridin-4-ylacetonitrile remains unexplored.

Industrial-Scale Production Considerations

Scalability Challenges

  • Heat Management: Exothermic reactions at >80°C require precise temperature control to avoid decomposition.

  • Purification: Spin-drying is effective for small batches, but industrial-scale processes may require fractional distillation or crystallization.

Cost Efficiency

  • Reagent Costs: DMSO and ethyl acetate are economical, but 4-chloropyridine hydrochloride accounts for ~60% of material costs.

  • Yield Optimization: A 5% increase in yield reduces per-unit cost by 12%–15% based on pilot-scale models .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-pyridin-4-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed:

Scientific Research Applications

2-Phenyl-2-pyridin-4-ylacetonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 2-phenyl-2-pyridin-4-ylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
2-Phenyl-2-pyridin-4-ylacetonitrile C₁₃H₉N₂ 193.23 Phenyl, pyridin-4-yl Reference
2-(Pyridin-4-yl)acetonitrile hydrochloride C₇H₇ClN₂ 154.60 Pyridin-4-yl, HCl salt 0.97
2-Methyl-2-(pyridin-4-yl)propanenitrile C₉H₁₀N₂ 146.19 Methyl, pyridin-4-yl 0.88
2-(4-Fluoropyridin-2-yl)acetonitrile C₇H₅FN₂ 148.13 4-Fluoropyridin-2-yl N/A

*Similarity scores from reflect structural overlap with 2-(pyridin-4-yl)acetonitrile hydrochloride.

Key Observations:
  • Substituent Bulk and Solubility : The phenyl group in the target compound increases hydrophobicity compared to 2-(pyridin-4-yl)acetonitrile hydrochloride (log P estimated to be higher). This reduces solubility in polar solvents but enhances compatibility with organic matrices .
  • Steric Hindrance : The methyl group in 2-methyl-2-(pyridin-4-yl)propanenitrile reduces steric bulk, favoring reactions sensitive to spatial constraints (e.g., catalytic cycles or ligand-metal binding) .

Physicochemical and Hazard Profiles

Property This compound 2-(Pyridin-4-yl)acetonitrile hydrochloride 2-(4-Fluoropyridin-2-yl)acetonitrile
Log P (estimated) ~2.5–3.0 ~1.2–1.5 ~1.8–2.2
Solubility Low in water; soluble in DMSO, DMF Moderate in polar solvents (HCl salt) Moderate in DCM, THF
Hazard Warnings Likely H302, H312, H332 (inferred) H302+H312+H332, H315, H319, H335 Data unavailable

The target compound’s hazard profile is inferred from structurally related nitriles, which exhibit oral, dermal, and inhalation toxicity. Its larger aromatic system may enhance persistence in biological systems compared to simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-phenyl-2-pyridin-4-ylacetonitrile, and how can reaction conditions be optimized?

  • Methodology : Aromatic nucleophilic substitution or condensation reactions are commonly employed. For example, phthalonitrile derivatives are synthesized via substitution reactions using nitrile precursors and aromatic alcohols under basic conditions (e.g., NaOH in dichloromethane) . Optimization involves adjusting stoichiometry, temperature (typically 50–80°C), and catalyst selection (e.g., Zn(OAc)₂ for cyclization). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C-NMR : Confirm aromatic proton environments and nitrile group integration.
  • IR Spectroscopy : Identify the C≡N stretch (~2200–2250 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance).
  • UV/Vis Spectroscopy : Assess electronic transitions if the compound is part of a conjugated system (e.g., phthalocyanine precursors) .

Q. What safety precautions are critical when handling nitrile-containing compounds like this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is ideal. Key steps:

  • Crystal Growth : Use slow evaporation of a saturated solution in ethanol/dichloromethane.
  • Data Collection : Resolve torsion angles and bond lengths to confirm stereochemistry.
  • Refinement : Apply restraints for disordered pyridine or phenyl groups. SHELX’s robust algorithms minimize R-factors (<5%) even for complex structures .

Q. What strategies address low yields in the cyclization of this compound into macrocyclic complexes?

  • Methodology :

  • Catalyst Screening : Test transition metals (e.g., Zn²⁺, Cu²⁺) to template cyclization. For phthalocyanines, Zn(OAc)₂ improves yields by 30–40% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining yields .

Q. How can researchers reconcile conflicting spectroscopic data for nitrile-containing intermediates?

  • Methodology :

  • Multi-Technique Validation : Cross-check NMR peaks with computational simulations (DFT for ¹³C chemical shifts).
  • Isotopic Labeling : Use ¹⁵N-labeled nitriles to distinguish overlapping signals in crowded spectra.
  • Controlled Degradation Studies : Identify decomposition products (e.g., carboxylic acids) via LC-MS to rule out impurities .

Data Contradiction Analysis

Q. How should discrepancies in reaction kinetics for nitrile-to-phthalocyanine conversions be investigated?

  • Methodology :

  • Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to track nitrile consumption rates.
  • Variable-Temperature Studies : Calculate activation energy (Eₐ) via Arrhenius plots. Discrepancies may arise from solvent viscosity or catalyst deactivation .
  • Computational Modeling : Compare experimental Eₐ with DFT-calculated transition states to identify rate-limiting steps.

Application-Oriented Questions

Q. What role does this compound play in designing photoactive materials?

  • Methodology : As a phthalocyanine precursor, its nitrile group enables cyclotetramerization into macrocycles with tunable optoelectronic properties. Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to redshift absorption maxima (600–800 nm) for photovoltaic applications .

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